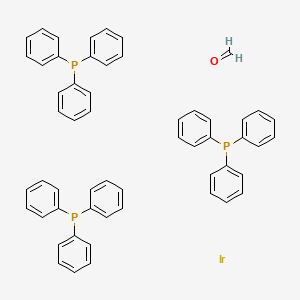
Formaldehyde tris(triphenylphosphine) iridium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde tris(triphenylphosphine) iridium is a complex organometallic compound that features iridium as the central metal atom coordinated with three triphenylphosphine ligands and a formaldehyde molecule. This compound is known for its unique chemical properties and has garnered significant interest in various fields of scientific research, including catalysis, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of formaldehyde tris(triphenylphosphine) iridium typically involves the reaction of iridium chloride with triphenylphosphine in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or toluene. The general reaction scheme can be represented as follows:
IrCl3+3PPh3+HCHO→Ir(PPh3)3(HCHO)+3HCl
Industrial Production Methods: While the industrial production of this compound is not as common as its laboratory synthesis, similar methods involving large-scale reactions under controlled conditions are employed. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Formaldehyde tris(triphenylphosphine) iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(III) complexes.
Reduction: It can be reduced to iridium(I) complexes.
Substitution: The triphenylphosphine ligands can be substituted with other ligands, leading to the formation of different iridium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under inert atmospheres.
Major Products: The major products formed from these reactions include various iridium complexes with different oxidation states and ligand environments, which can be tailored for specific applications.
Applications De Recherche Scientifique
Formaldehyde tris(triphenylphosphine) iridium has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Mécanisme D'action
The mechanism by which formaldehyde tris(triphenylphosphine) iridium exerts its effects involves the coordination of the iridium center with various substrates. The triphenylphosphine ligands stabilize the iridium center, allowing it to participate in various catalytic cycles. The formaldehyde molecule can undergo transformations, such as the 2-aza-Cope rearrangement, which modulates the electronic properties of the complex and enhances its reactivity .
Comparaison Avec Des Composés Similaires
Carbonylhydridotris(triphenylphosphine) iridium: This compound features a carbonyl ligand instead of formaldehyde and is used in similar catalytic applications.
Tris(triphenylphosphine) iridium chloride: This compound lacks the formaldehyde ligand and is commonly used as a precursor in the synthesis of various iridium complexes.
Uniqueness: Formaldehyde tris(triphenylphosphine) iridium is unique due to the presence of the formaldehyde ligand, which imparts distinct electronic and steric properties to the complex. This uniqueness allows it to participate in specific reactions and applications that other similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C55H47IrOP3 |
|---|---|
Poids moléculaire |
1009.1 g/mol |
Nom IUPAC |
formaldehyde;iridium;triphenylphosphane |
InChI |
InChI=1S/3C18H15P.CH2O.Ir/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h3*1-15H;1H2; |
Clé InChI |
CXCBERCMBFSTMP-UHFFFAOYSA-N |
SMILES canonique |
C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


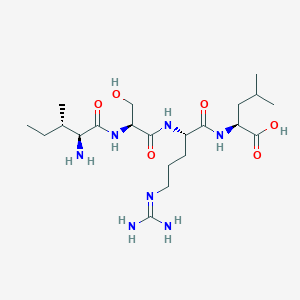
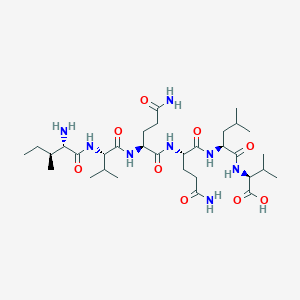
![2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518314.png)
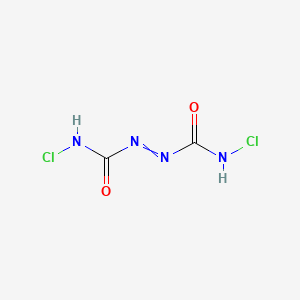
![(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518320.png)
![2-(6-Methoxy-4'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12518322.png)
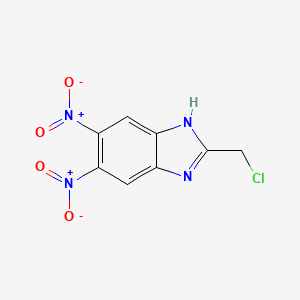
![Ethyl [(4-iodophenyl)sulfamoyl]acetate](/img/structure/B12518346.png)
![(2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518354.png)
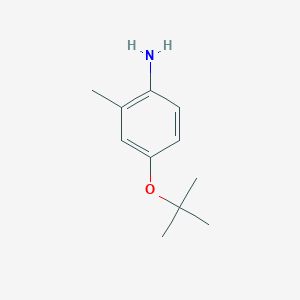
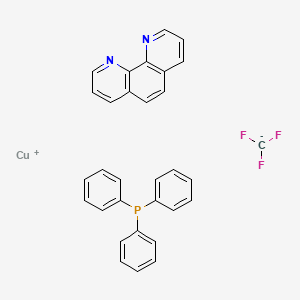
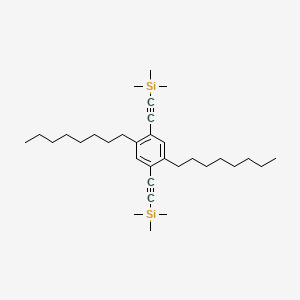
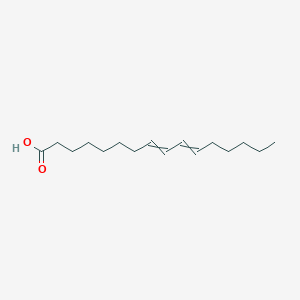
![2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]-](/img/structure/B12518384.png)
